molecular formula C20H19N5 B2951339 N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-95-6

N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2951339
CAS No.: 393844-95-6
M. Wt: 329.407
InChI Key: LXOVXPMGSPUYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393844-95-6) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, which serves as a purine bioisostere . With a molecular formula of C20H19N5 and a molecular weight of 329.40 g/mol , this compound is of significant interest in early-stage oncological research, particularly in the development of kinase inhibitors. Pyrazolopyrimidine derivatives are extensively investigated for their potential to act as ATP-competitive inhibitors, targeting key signaling enzymes involved in cell proliferation, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR) . These molecular targets are frequently dysregulated in various cancers, including breast, lung, and colorectal carcinomas . The structure of this compound, featuring specific N-benzyl and m-tolyl substitutions, is designed to facilitate interaction with the hydrophobic regions of kinase ATP-binding pockets. Researchers value this scaffold for its potential to induce cell cycle arrest and apoptosis in malignant cell lines . This product is intended For Research Use Only and is strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-15-7-6-10-17(11-15)25-20-18(12-23-25)19(21-14-22-20)24(2)13-16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVXPMGSPUYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects, particularly against various cancer cell lines. For instance, research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce the activity of mTORC1, a key regulator of cell growth and proliferation, thereby inducing autophagy under basal conditions and impairing autophagic flux during nutrient refeeding periods .

Table 1: Biological Activity Summary

Compound StructureCell LineIC50 (μM)Mechanism of Action
This compoundMIA PaCa-2< 1mTORC1 inhibition; autophagy modulation
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideVarious< 0.5Autophagy induction; mTORC1 inhibition

The primary mechanism through which this compound exerts its biological effects appears to be through modulation of the mTOR pathway. By inhibiting mTORC1 activity, the compound promotes autophagy, which is crucial for cellular homeostasis and survival under stress conditions. This dual action—enhancing basal autophagy while disrupting autophagic flux—suggests its potential as a therapeutic agent in cancer treatment by targeting metabolic vulnerabilities in tumor cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:

  • Substituents on the benzyl moiety can enhance binding affinity and selectivity for mTORC1.
  • Alkyl groups at specific positions on the pyrazole ring have been linked to improved antiproliferative properties.

Table 2: Structure-Activity Relationships

Substituent TypePositionEffect on Activity
Benzyl1Increased potency
Methyl2Enhanced selectivity
Tolyl3Improved metabolic stability

Case Studies

In a notable study, compounds derived from this compound were tested against various solid tumors. The results indicated that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells under nutrient-deprived conditions. The findings suggest that this class of compounds could serve as effective agents in cancer therapy by exploiting the metabolic stress experienced by tumor cells .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Amine Position

The 4-amine group exhibits significant nucleophilic character, enabling substitution reactions with electrophilic reagents. Key reactions include:

Alkylation and Arylation

  • Reaction with alkyl/aryl halides under basic conditions yields secondary or tertiary amines. For example, treatment with benzyl bromide forms N,N-dibenzyl derivatives .

  • Aryl diazonium salts undergo coupling reactions to produce aryl-substituted analogs .

Acylation

  • Acetic anhydride or acyl chlorides acylate the amine group, forming stable amides. This reaction is pH-dependent, requiring anhydrous conditions .

Functionalization of the Pyrazolo Core

The pyrazolo[3,4-d]pyrimidine scaffold participates in cycloaddition and electrophilic substitution reactions:

Cyclization with Aldehydes

  • Condensation with aromatic aldehydes (e.g., benzaldehyde) forms arylidene derivatives via Knoevenagel-type reactions. For example:

    Pyrazolopyrimidine+RCHOAcOHArylidene derivative+H2O\text{Pyrazolopyrimidine}+\text{RCHO}\xrightarrow{\text{AcOH}}\text{Arylidene derivative}+\text{H}_2\text{O}

    Yields range from 70–85% depending on the aldehyde .

Diazonium Salt Coupling

  • Reaction with diazonium chlorides (e.g., 4-nitrobenzenediazonium chloride) introduces aryl groups at the 3-position of the pyrazole ring, forming pyrazolo[3,4-d]pyridazines .

Reactivity with Heterocyclic Reagents

The compound undergoes annulation reactions to form fused heterocycles:

Reaction with Phenacyl Bromides

  • Phenacyl bromide derivatives react via nucleophilic attack at the pyrimidine nitrogen, forming thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines .

Interaction with DMF-DMA

  • Dimethylformamide dimethyl acetal (DMF-DMA) facilitates enamine formation at the 5-position, enhancing electron density for further functionalization .

Synthetic Pathways and Optimization

The compound is synthesized through multi-step routes:

Stepwise Synthesis

  • Core Formation : Cyclocondensation of 5-aminopyrazole-4-carbonitriles with formamide yields the pyrazolo[3,4-d]pyrimidine backbone .

  • Chlorination : Treatment with POCl₃ introduces a chloro group at the 4-position .

  • Amine Substitution : Reaction with N-methylbenzylamine replaces the chloro group, forming the final product .

Optimized Conditions

StepReagent/ConditionsYield (%)Reference
Core FormationFormamide, 200°C75–80
ChlorinationPOCl₃, CH₂Cl₂, reflux85–90
Amine SubstitutionN-methylbenzylamine, EtOH, reflux70–75

Comparative Reactivity with Analogues

The substituents on the pyrazolo core influence reactivity:

DerivativeSubstituentsKey ReactionOutcome
N-Benzyl-N-methyl 4-amine, m-tolylNucleophilic substitutionEnhanced selectivity for CDK2 inhibition
1-Phenyl Phenyl at N1Electrophilic substitutionReduced solubility in polar solvents
Unsubstituted 4-amine Free NH₂AcylationHigher reactivity but lower stability

Industrial and Pharmacological Implications

  • Scale-Up Synthesis : Continuous flow reactors improve yield (≥90%) and reduce reaction time .

  • Drug Development : Modifications at the 4-amine position enhance kinase inhibition (e.g., CDK2, MIF), showing IC₅₀ values <100 nM in cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Kinase Inhibition

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are often optimized for kinase inhibition by tailoring substituents at the 1- and 3-positions:

1-Position Substitutions
  • 1-Isopropyl group : In RET kinase inhibitors (e.g., compound 7a), the isopropyl group at the 1-position improved selectivity but reduced solubility compared to smaller alkyl groups .
3-Position Substitutions
  • m-Tolyl group : The meta-methyl group on the aryl ring provides moderate hydrophobic interactions, contrasting with para-substituted derivatives like PP2 (4-chlorophenyl) or compound 36 (para-dimethoxy), which exhibit stronger electron-withdrawing or donating effects .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~349 g/mol) is comparable to derivatives like 1-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (245 g/mol), but higher than PP3 (negative control, ~215 g/mol), suggesting moderate solubility .
  • LogP: The m-tolyl group’s hydrophobicity (LogP ~3.5 estimated) may improve membrane permeability relative to polar 3-phenoxymethyl derivatives (e.g., compound 7, LogP ~2.8) .

Q & A

Basic: What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of precursor amines with alkyl/aryl halides in solvents like dry acetonitrile or dichloromethane yields N-substituted derivatives . Reactions with isocyanates/isothiocyanates or substituted benzoyl chlorides under controlled conditions (e.g., reflux, inert atmosphere) are also common, followed by purification via recrystallization . Key characterization techniques include 1H NMR (to confirm substitution patterns) and IR spectroscopy (to identify functional groups like urea or thiourea) .

Basic: How are structural modifications introduced to enhance solubility or bioavailability?

Modifications at the N1 and N3 positions of the pyrazolo[3,4-d]pyrimidine core are critical. For instance:

  • N1 substitution with hydrophobic groups (e.g., benzyl, isopropyl) improves kinase binding affinity .
  • N3 substitution with polar moieties (e.g., phenoxymethyl) can enhance aqueous solubility .
    Solvent choice during synthesis (e.g., DMSO for intermediates) and post-synthetic salt formation (e.g., hydrochloride salts) are practical strategies to improve compound handling .

Advanced: How can researchers resolve discrepancies in kinase inhibition data across studies?

Contradictions in IC50 values or selectivity profiles often arise from:

  • Assay conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) significantly affect inhibition potency .
  • Kinase mutant models : Inhibitors like 1-NM-PP1 show reduced efficacy against wild-type kinases compared to engineered mutants .
  • Structural analogs : Minor changes (e.g., cyclopentyl vs. tert-butyl groups) alter binding pocket interactions, as seen in RET kinase inhibitors .
    To reconcile data, validate findings using orthogonal assays (e.g., cellular phosphorylation assays) and cross-reference structural analogs .

Advanced: What experimental strategies optimize selectivity for tyrosine kinases over off-target kinases?

  • Hydrophobic extension : Introducing extended hydrophobic side chains (e.g., naphthylmethyl) improves selectivity by exploiting unique kinase pocket geometries .
  • Bumped kinase inhibitors : Bulky substituents (e.g., tert-butyl) selectively inhibit mutant kinases with enlarged ATP-binding pockets .
  • Kinome-wide profiling : Screen against panels of 50–100 kinases to identify selectivity outliers. For example, compound 7a in RET kinase studies showed >10-fold selectivity against CDK2 and CaMK II .

Advanced: How do scaffold variations (e.g., pyrazolo[3,4-d]pyrimidine vs. pyrrolo[2,3-d]pyrimidine) impact inhibitor efficacy?

  • Pyrazolo[3,4-d]pyrimidine scaffolds exhibit strong ATP-competitive inhibition but may suffer from poor CNS penetration due to high polarity .
  • Pyrrolo[2,3-d]pyrimidine analogs (e.g., TgCDPK1 inhibitors) demonstrate improved oral bioavailability and blood-brain barrier penetration, critical for CNS-targeted therapies .
    Comparative studies using molecular docking and metabolic stability assays (e.g., liver microsomes) are essential to guide scaffold selection .

Basic: What analytical methods confirm the purity and identity of synthesized compounds?

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C19H18N5O for compound 7 in Zika virus inhibitors) .
  • 1H/13C NMR : Assigns regiochemistry of substituents (e.g., benzyl vs. naphthylmethyl groups) .
  • HPLC purity : Ensure >95% purity for biological testing, as impurities can skew IC50 results .

Advanced: How can researchers design assays to evaluate cellular efficacy without confounding cytotoxicity?

  • MTT assays : Differentiate between kinase inhibition and general cytotoxicity by comparing cell viability at inhibitor concentrations ≤10 μM .
  • Phosphorylation readouts : Use phospho-specific antibodies (e.g., pERK1/2) to confirm target engagement in cellular models, as demonstrated in MCF-7 breast cancer cells .
  • Counter-screening : Test against unrelated kinases (e.g., EGFR, VEGFR) to rule off-target effects .

Advanced: What computational tools aid in predicting binding modes and optimizing lead compounds?

  • Molecular docking (AutoDock, Glide) : Predict interactions with kinase ATP-binding pockets. For example, docking-guided design of RET kinase inhibitors identified critical hydrophobic interactions .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibition potency to prioritize synthetic targets .
  • MD simulations : Assess binding stability over 100-ns trajectories to refine substituent geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.